molecular formula C8H8FN3 B1532784 6-Fluor-N-methyl-1H-1,3-benzodiazol-2-amin CAS No. 1352227-31-6

6-Fluor-N-methyl-1H-1,3-benzodiazol-2-amin

Katalognummer: B1532784
CAS-Nummer: 1352227-31-6
Molekulargewicht: 165.17 g/mol
InChI-Schlüssel: FTMWWKJQYUELFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s structural similarity to biologically active benzodiazoles makes it a valuable tool in studying enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic applications includes investigations into its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of specialty chemicals and pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-1,3-dihydro-benzimidazol-2-one with methylamine under suitable reaction conditions . The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

6-Fluoro-N-methyl-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest interactions with various biological targets, making it a candidate for further investigation in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

6-Fluoro-N-methyl-1H-1,3-benzodiazol-2-amine is characterized by the presence of a fluorine atom and a methyl group on the nitrogen atom of the benzodiazole ring. This unique substitution pattern influences its reactivity and biological interactions.

Chemical Structure:

  • Molecular Formula: C8_{8}H8_{8}F N3_{3}
  • Molecular Weight: 181.17 g/mol

The biological activity of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting various biochemical pathways.

Interaction with Receptors

Research indicates that this compound can bind to receptors similar to those targeted by other benzodiazole derivatives. For example:

  • Histamine H3 Receptor: Compounds with similar structures have shown high-affinity binding to histamine receptors, influencing neurotransmitter release and signaling pathways.
  • Serotonin Receptors: Investigations into related compounds suggest potential interactions with serotonin receptors, which could have implications for mood regulation and cognitive functions .

Biological Activity and Applications

The biological activities of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine span several therapeutic areas:

Antimicrobial Activity:
Preliminary studies indicate that the compound exhibits antimicrobial properties. Its structure allows it to disrupt bacterial cell functions, making it a candidate for developing new antibiotics.

Anticancer Potential:
Research has shown that similar benzodiazole derivatives can inhibit cancer cell proliferation. In vitro studies demonstrate that 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and enhanced oxidative stress .

Neuroprotective Effects:
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may enhance cognitive performance by increasing glutamate levels in the brain, which is crucial for synaptic plasticity .

Comparative Analysis

To better understand the unique properties of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-Fluoro-1H-1,3-benzodiazol-2-amineLacks methyl groupReduced receptor affinity
6-Bromo-N-methyl-1H-1,3-benzodiazol-2-amineBromine instead of fluorineDifferent chemical reactivity
6-Fluoro-N,N-dimethylbenzodiazolDimethyl substitutionEnhanced lipophilicity

This comparison highlights how minor structural changes can significantly affect biological activity and receptor interactions.

Case Studies

Recent studies have explored the effects of related compounds on various cancer cell lines:

  • Study on Glioblastoma Cells: A series of benzodiazole derivatives were tested for antiproliferative activity against glioblastoma cell lines (U87MG). Results indicated that modifications to the benzodiazole core could enhance cytotoxicity .
  • Neuroprotective Studies: Compounds similar to 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amines were evaluated for their ability to protect neurons from oxidative stress-induced damage in vitro.

Eigenschaften

IUPAC Name

6-fluoro-N-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMWWKJQYUELFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzene-1,2-diamine (2 g, 15.86 mmol) was dissolved in THF (49.4 ml) and 1,1′-Carbonyldiimidazole (2.83 g, 17.44 mmol) was added at RT. The reaction mixture was stirred overnight at RT. To this was added concentrated ammonia solution (1.5 ml) and the mixture stirred for 30 minutes and then diluted with water (100 ml). The resultant solid was collected by filtration, washed with water, followed by Et2O and then dried in vacuo to afford 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.250 g, 52%); 1H NMR (400 MHz, DMSO-d6) 6.66-6.79 (2H, m), 6.81-6.94 (1H, m), 10.64 (1H, s), 10.76 (1H, s); m/z: (ES+) MH+, 151.19. b) A solution of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.25 g, 8.22 mmol) in phosphorus oxychloride (25.2 ml, 270.34 mmol) was heated for 18 hours at 100° C. The reaction mixture was cooled to RT and excess of POCl3 was evaporated in vacuo. The residue was neutralized with saturated NaHCO3 solution (10 ml) and extracted with EtOAc (3×20 ml). The organic phase was washed with brine and then dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 82%); 1H NMR (400 MHz, DMSO-d6) 7.09 (1H, ddd), 7.36 (1H, dd), 7.53 (1H, dd); m/z: (ES+) MH+, 171.34. c) 2-Chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 6.72 mmol) was charged to high pressure autoclave PV10832 (Parr 160 ml) with methylamine 40% EtOH solution (50 ml, 6.72 mmol) and sealed on its trolley and the resulting solution heated to 160° C. in high pressure blast cell 60 for 16 hours. The pressure in the autoclave reached 13 bar. The reaction mixture was evaporated and the residue dissolved in MeOH and added to an SCX column. The desired product was eluted from the column using 7M NH3/MeOH. Fractions containing product were evaporated and the residue was purified by flash chromatography on silica, eluting with a gradient of 0 to 10% MeOH in DCM. Pure fractions were evaporated to afford 6-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (0.707 g, 64%); 1H NMR (400 MHz, DMSO-d6) 2.27 (3H, d), 6.38-6.44 (2H, m), 6.67 (1H, dd), 6.79-6.84 (1H, m); m/z: (ES+) MH+, 166.31.
Quantity
1.146 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.